molecular formula C7H10N2O B6273761 [1-(1H-pyrazol-1-yl)cyclopropyl]methanol CAS No. 2671756-13-9

[1-(1H-pyrazol-1-yl)cyclopropyl]methanol

Cat. No.: B6273761
CAS No.: 2671756-13-9
M. Wt: 138.2
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Description

[1-(1H-Pyrazol-1-yl)cyclopropyl]methanol is a cyclopropane-containing heterocyclic compound featuring a pyrazole ring linked to a hydroxymethyl-substituted cyclopropane moiety. The cyclopropane ring introduces significant steric strain, which may influence its conformational flexibility and intermolecular interactions. This compound is structurally distinct due to the combination of a strained cyclopropane ring and the pyrazole heterocycle, making it a candidate for applications in medicinal chemistry, particularly in targeting receptors where rigid, three-dimensional scaffolds are advantageous .

Properties

CAS No.

2671756-13-9

Molecular Formula

C7H10N2O

Molecular Weight

138.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(1H-pyrazol-1-yl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable pyrazole derivative followed by the introduction of the methanol group. One common method involves the reaction of a pyrazole derivative with a cyclopropyl halide under basic conditions to form the cyclopropyl-pyrazole intermediate. This intermediate is then treated with a methanol source, such as methanol or a methanol derivative, under acidic or basic conditions to yield the final product .

Industrial Production Methods: Industrial production of [1-(1H-pyrazol-1-yl)cyclopropyl]methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(1H-pyrazol-1-yl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various alcohol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonates, and other nucleophiles.

Major Products:

    Oxidation: Aldehydes, ketones.

    Reduction: Various alcohol derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(1H-pyrazol-1-yl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .

Medicine: In medicine, [1-(1H-pyrazol-1-yl)cyclopropyl]methanol is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of [1-(1H-pyrazol-1-yl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between [1-(1H-pyrazol-1-yl)cyclopropyl]methanol and related compounds:

Compound Name Core Structure Functional Groups Key Features
[1-(1H-Pyrazol-1-yl)cyclopropyl]methanol Cyclopropane + pyrazole Hydroxymethyl High steric strain; moderate polarity
(1-Isopropyl-1H-pyrazol-4-yl)methanol Pyrazole Hydroxymethyl, isopropyl Bulkier substituent; increased lipophilicity
[1-(1H-Pyrazol-1-yl)cyclopropyl]methanamine Cyclopropane + pyrazole Primary amine Higher basicity; potential for salt formation
(1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol Cyclobutane + pyrazole Hydroxymethyl, amine, branched alkyl Larger ring size; enhanced conformational flexibility
MK-5046 (BRS-3 agonist) Cyclopropane + pyrazole + imidazole Trifluoromethyl, imidazole Fluorinated groups; high receptor specificity

Physicochemical Properties

  • Polarity and Solubility: The hydroxymethyl group in [1-(1H-pyrazol-1-yl)cyclopropyl]methanol increases its polarity compared to non-hydroxylated analogs like [1-(1H-pyrazol-1-yl)cyclopropyl]methanamine . However, it is less lipophilic than (1-Isopropyl-1H-pyrazol-4-yl)methanol, which bears a bulky isopropyl group .

Crystallographic and Structural Studies

Crystallographic data for cyclopropane-containing analogs are often resolved using programs like SHELXL . For example, the strained cyclopropane ring in [1-(1H-pyrazol-1-yl)cyclopropyl]methanol likely results in anisotropic displacement parameters distinguishable via SHELX refinement, contrasting with less-strained cyclobutane derivatives .

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